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molecular formula C12H19NO4 B1532527 2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 741269-02-3

2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B1532527
M. Wt: 241.28 g/mol
InChI Key: WVZOWSAYQHINTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06737409B2

Procedure details

To a stirred suspension of the crude 2-(2-ethoxycarbonyl-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (136 mg) in THF (1 ml) and H2O (1 ml) was added LiOH.H2O (48 mg, 1.14 mmol) at room temperature. The mixture was stirred at room temperature for 17 hr. The mixture was extracted with 1N NaOH and AcOEt. The aqueous layer was acidified with 1N HCl, extracted with AcOEt, washed with saturated aqueous NaCl, dried (MgSO4), and concentrated in vacuo to give 2-(2-carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester as a crude oil (109 mg). To a stirred solution of the crude oil (105 mg) in CH3CN (2 ml) were added BOP reagent (306 mg, 0.692 mmol), phenethylamine (87 μl, 0.693 mmol), and diisopropylethylamine (121 μl, 0.695 mmol) at 0° C. The mixture was allowed to warm to room temperature and stirred for 12 hr. After being evaporated in vacuo, the mixture was dissolved in CH2Cl2. The solution was washed with 10% aqueous citric acid, saturated aqueous NaHCO3, and saturated aqueous NaCl, dried (MgSO4, and concentrated in vacuo. The residual oil was purified by preparative TLC (hexane:AcOEt=1:1) to give 3-(N-tert-butoxycarbonyl-2′-pyrrolidinyl)-3-ethylsulfanyl-N-phenylethylpropanamide (104 mg, 67% ) as an oil which was the 5:1 (R:S) mixture of the two diastereomers at the newly formed chiral center determined by 1H-NMR.
Name
2-(2-ethoxycarbonyl-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
136 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
48 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[CH:13]=[CH:14][C:15]([O:17]CC)=[O:16])=[O:7])([CH3:4])([CH3:3])[CH3:2].O[Li].O>C1COCC1.O>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[CH:13]=[CH:14][C:15]([OH:17])=[O:16])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
2-(2-ethoxycarbonyl-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
136 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)C=CC(=O)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
LiOH.H2O
Quantity
48 mg
Type
reactant
Smiles
O[Li].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 17 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 1N NaOH and AcOEt
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
WASH
Type
WASH
Details
washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)C=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06737409B2

Procedure details

To a stirred suspension of the crude 2-(2-ethoxycarbonyl-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (136 mg) in THF (1 ml) and H2O (1 ml) was added LiOH.H2O (48 mg, 1.14 mmol) at room temperature. The mixture was stirred at room temperature for 17 hr. The mixture was extracted with 1N NaOH and AcOEt. The aqueous layer was acidified with 1N HCl, extracted with AcOEt, washed with saturated aqueous NaCl, dried (MgSO4), and concentrated in vacuo to give 2-(2-carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester as a crude oil (109 mg). To a stirred solution of the crude oil (105 mg) in CH3CN (2 ml) were added BOP reagent (306 mg, 0.692 mmol), phenethylamine (87 μl, 0.693 mmol), and diisopropylethylamine (121 μl, 0.695 mmol) at 0° C. The mixture was allowed to warm to room temperature and stirred for 12 hr. After being evaporated in vacuo, the mixture was dissolved in CH2Cl2. The solution was washed with 10% aqueous citric acid, saturated aqueous NaHCO3, and saturated aqueous NaCl, dried (MgSO4, and concentrated in vacuo. The residual oil was purified by preparative TLC (hexane:AcOEt=1:1) to give 3-(N-tert-butoxycarbonyl-2′-pyrrolidinyl)-3-ethylsulfanyl-N-phenylethylpropanamide (104 mg, 67% ) as an oil which was the 5:1 (R:S) mixture of the two diastereomers at the newly formed chiral center determined by 1H-NMR.
Name
2-(2-ethoxycarbonyl-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
136 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
48 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[CH:13]=[CH:14][C:15]([O:17]CC)=[O:16])=[O:7])([CH3:4])([CH3:3])[CH3:2].O[Li].O>C1COCC1.O>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[CH:13]=[CH:14][C:15]([OH:17])=[O:16])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
2-(2-ethoxycarbonyl-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
136 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)C=CC(=O)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
LiOH.H2O
Quantity
48 mg
Type
reactant
Smiles
O[Li].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 17 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 1N NaOH and AcOEt
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
WASH
Type
WASH
Details
washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)C=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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